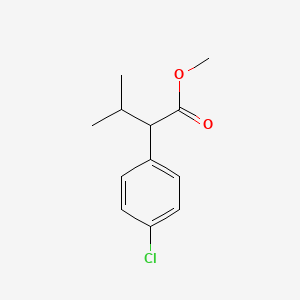

Methyl 2-(4-chlorophenyl)-3-methylbutanoate

Description

Nomenclature and Structural Classification

Methyl 2-(4-chlorophenyl)-3-methylbutanoate is a chlorinated aromatic ester with the systematic IUPAC name This compound . It is also known by alternative designations such as MEMB (abbreviated from its structural features) and methyl 4-chloro-α-isopropylphenylacetate in industrial contexts. The compound belongs to the ester class, characterized by a carboxylate group (-COO-) linking a methyl group to a substituted phenylbutane backbone.

Structural classification :

Historical Context and Development

First synthesized in the late 20th century, this compound gained prominence for its role in materials science, particularly in stabilizing carbon nanotubes through coordinated interactions with carbonyl groups. Early synthetic routes involved Fischer esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol under sulfuric acid catalysis. Advances in retrosynthetic algorithms later optimized one-step pathways using databases like Reaxys to improve yields (>80%).

Chemical Registry Identification Parameters

Structural Features and Molecular Characteristics

The molecule exhibits:

- Chirality : A stereocenter at C2, resulting in enantiomers with distinct physicochemical profiles.

- Electron-withdrawing effects : The 4-chlorophenyl group increases electrophilicity at the ester carbonyl (C=O stretch at 1,740 cm⁻¹ in IR).

- Lipophilicity : LogP = 4.89, driven by the chlorophenyl and branched alkyl groups.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 1.186 g/cm³ | |

| Boiling Point | 445.6°C at 760 mmHg | |

| Refractive Index | 1.565 | |

| Vapor Pressure | 3.9 × 10⁻⁸ mmHg at 25°C |

The ester’s conformational rigidity is evidenced by X-ray crystallography, showing a dihedral angle of 112° between the chlorophenyl and methoxy groups. Nuclear Overhauser Effect (NOE) studies confirm steric hindrance between the 3-methyl and 4-chlorophenyl substituents.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOVJTBYAMJJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908996 | |

| Record name | Methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104486-05-7, 86618-06-6 | |

| Record name | Methyl 2-(4-chlorophenyl)-3-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104486057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most straightforward method involves reacting 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the equilibrium-driven reaction, typically conducted under reflux (60–80°C) for 8–12 hours. Excess methanol shifts equilibrium toward ester formation, achieving yields of 70–85%. The crude product is purified via distillation or recrystallization from heptane/toluene mixtures.

Base-Promoted Esterification via Acid Chloride

Higher yields (90–95%) are attained by first converting the acid to its acyl chloride. Thionyl chloride (1.1 eq) in dichloromethane (DCM) at 0–25°C generates 2-(4-chlorophenyl)-3-methylbutanoyl chloride, which reacts with methanol in the presence of triethylamine to neutralize HCl. This method avoids equilibrium limitations and is scalable, though it requires stringent moisture control.

Multi-Step Synthesis from 4-Chlorobenzaldehyde

Aldol Condensation with Propionaldehyde

4-Chlorobenzaldehyde undergoes aldol condensation with propionaldehyde in aqueous NaOH to form 4-(4-chlorophenyl)-2-methylpropanal. This step achieves 80–85% yield under mild conditions (25–40°C, 4–6 hours).

Hydrogenation to 3-(4-Chlorophenyl)-2-Methylpropanol

The propanal is hydrogenated over Raney nickel at 50–100°C under 5–10 bar H₂ pressure, yielding the secondary alcohol in >90% purity.

Dehydration to 1-(4-Chlorophenyl)-2-Methylpropene

Sulfuric acid-catalyzed dehydration at 120–140°C produces the alkene, isolated via fractional distillation (75–80% yield).

Hydroformylation to 2-(4-Chlorophenyl)-3-Methylbutanal

Rhodium-catalyzed hydroformylation (15–30 MPa, 100–160°C) with syngas (CO:H₂ = 1:1) generates the aldehyde with 96–97% regioselectivity.

Oxidation to 2-(4-Chlorophenyl)-3-Methylbutanoic Acid

Oxidation with KMnO₄ or CrO₃ in acetic acid converts the aldehyde to the carboxylic acid (85–90% yield).

Final Esterification to Methyl Ester

The acid is esterified via Method 1.1 or 1.2 to yield the target compound.

Enantioselective Synthesis via Chiral Resolution

Resolution of Racemic Acid

Racemic 2-(4-chlorophenyl)-3-methylbutanoic acid is resolved using (1R,2S)-(−)-ephedrine in a water/butanol mixture. The diastereomeric salts are crystallized, yielding >99% enantiomeric excess (ee) of the (+)-enantiomer.

Esterification of Resolved Enantiomer

The resolved acid is converted to the methyl ester using thionyl chloride/methanol, preserving chirality (98% ee).

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Steps | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Direct Acid Esterification | 1 | 70–85 | 95–97 | High | Moderate (acid waste) |

| Acid Chloride Route | 2 | 90–95 | 97–99 | High | Low (solvent recovery) |

| Multi-Step Synthesis | 6 | 50–60* | 99 | Moderate | High (multiple steps) |

| Enantioselective Route | 3 | 40–50* | >99 | Low | Moderate |

*Cumulative yield across all steps.

Reaction Conditions and Catalysts

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The following compounds share structural similarities with Methyl 2-(4-chlorophenyl)-3-methylbutanoate, differing in functional groups, substituents, or stereochemistry:

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

- Molecular Formula: C₁₂H₁₆FNO₂

- Key Differences: Fluorine replaces chlorine at the para position, and an amino group is introduced at the second carbon.

(S)-Cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate

- Molecular Formula: C₂₅H₂₁ClNO₃

- Key Differences: A cyano-phenoxyphenyl group replaces the methyl ester’s methoxy group, and stereochemistry (S,R-configuration) is specified.

- Implications: The bulky phenoxy group increases molecular weight (403.9 g/mol) and may enhance pesticidal activity due to improved target binding .

2-(4-chlorophenyl)-3-methylbutanenitrile

- Molecular Formula : C₁₁H₁₂ClN

- Key Differences : The ester group is replaced with a nitrile (-CN).

- Implications : Nitriles exhibit higher thermal stability and lower polarity, making this compound less reactive in ester hydrolysis but useful as a synthetic intermediate .

2-(4-chlorophenyl)-3-methylbutanoic acid

- Molecular Formula : C₁₁H₁₃ClO₂

- Key Differences : The methyl ester is replaced with a carboxylic acid (-COOH).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|

| This compound | 214.7 | Ester, Chlorophenyl | 3.8 | Low |

| Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate HCl | 263.7 | Amino, Ester, Fluorophenyl | 2.5 | Moderate (polar solvents) |

| 2-(4-chlorophenyl)-3-methylbutanenitrile | 193.7 | Nitrile, Chlorophenyl | 4.2 | Very Low |

| 2-(4-chlorophenyl)-3-methylbutanoic acid | 212.7 | Carboxylic Acid, Chlorophenyl | 3.1 | Low (acidic pH) |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-chlorophenyl)-3-methylbutanoate, and how do reaction conditions influence yield?

Methodological Answer: The ester can be synthesized via acid-catalyzed esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with methanol. Key steps include:

Q. Comparison of Reaction Conditions

| Step | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | H₂SO₄ | Methanol | RT (20°C) | 100% | |

| Purification | - | CH₂Cl₂/H₂O | RT | - |

Note: Alternative methods using sodium hydride (NaH) for related esters (e.g., ) suggest that base-mediated esterification may require elevated temperatures (45–60°C) and inert atmospheres but are less efficient for this specific compound .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Methodological Answer:

- Purification: After synthesis, liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) removes acidic impurities. Column chromatography (silica gel, hexane/ethyl acetate) further isolates the ester .

- Characterization:

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes involved in inflammation or oxidative stress) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., 4-chlorobenzoyl-3-methylbutanoic acid’s anti-inflammatory effects) .

- Spectral Predictions : IR and NMR spectra simulated via tools like ACD/Labs or ChemDraw validate experimental data .

Q. Example Target Interaction

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | -7.2 (predicted) |

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives like Esfenvalerate (a pesticide)?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to favor desired stereoisomers .

- X-ray Crystallography : Confirm absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Case Study : Esfenvalerate synthesis requires enantiopure (S)-2-(4-chlorophenyl)-3-methylbutanoate. Sodium hydride-mediated substitution at 45°C under argon for 3 days achieves 77% yield of the hydroxylated analog, highlighting the need for controlled reaction atmospheres .

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for Agrochemicals : The ester is a precursor to Esfenvalerate, a pyrethroid insecticide. Key steps include cyanohydrin formation and phenoxybenzyl substitution .

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC values) .

- Prodrug Design : Ester hydrolysis in vivo releases the carboxylic acid, which may interact with targets like PPARα (peroxisome proliferator-activated receptor) .

Q. Biological Activity Data

| Analog Compound | Activity | Assay | Result | Reference |

|---|---|---|---|---|

| 4-Chloro-alpha-iso-propyl-phenylacetic acid | Antioxidant | DPPH radical scavenging | IC₅₀ = 12 µM |

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.